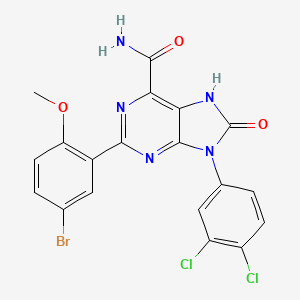
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C19H12BrCl2N5O3 and its molecular weight is 509.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, identified by its CAS number 869068-84-8, is a purine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H13BrCl2N5O3, with a molecular weight of 458.2 g/mol. The structure features a purine core substituted with brominated and chlorinated aromatic groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H13BrCl2N5O3 |
| Molecular Weight | 458.2 g/mol |
| CAS Number | 869068-84-8 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines. For instance, a study reported that it reduced glioma cell viability by inducing apoptosis through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of the AKT/mTOR signaling pathway .
The mechanism by which this compound exerts its effects appears to be multifaceted:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly at the G2/M phase.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It inhibits key signaling pathways involved in tumor growth and survival, such as AKT and mTOR .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Glioma Cells : A specific study focused on glioma cells demonstrated that treatment with this compound led to a significant decrease in cell viability (up to 70% reduction) at concentrations as low as 10 µM .
- Breast Cancer Models : Another investigation revealed that the compound inhibited breast cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .
Propiedades
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2N5O3/c1-30-13-5-2-8(20)6-10(13)17-24-14(16(23)28)15-18(26-17)27(19(29)25-15)9-3-4-11(21)12(22)7-9/h2-7H,1H3,(H2,23,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZBAKKXVZXDKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













